molecular formula C2ClFN2S B6235157 3-chloro-4-fluoro-1,2,5-thiadiazole CAS No. 82878-38-4

3-chloro-4-fluoro-1,2,5-thiadiazole

Cat. No.: B6235157
CAS No.: 82878-38-4
M. Wt: 138.6
InChI Key:
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Description

3-chloro-4-fluoro-1,2,5-thiadiazole: is a heterocyclic compound containing sulfur, nitrogen, chlorine, and fluorine atoms. This compound belongs to the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-fluoro-1,2,5-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-1,2,5-thiadiazole with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled temperature and pressure . The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions: 3-chloro-4-fluoro-1,2,5-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced thiadiazole compounds .

Scientific Research Applications

Chemistry: 3-chloro-4-fluoro-1,2,5-thiadiazole is used as a building block in the synthesis of various heterocyclic compounds with potential biological activities

Biology: In biological research, this compound derivatives have been studied for their antimicrobial, antifungal, and anticancer properties . These compounds exhibit significant activity against various pathogens and cancer cell lines, making them potential candidates for drug development.

Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including as anti-inflammatory, antiviral, and antitumor agents . Their ability to interact with specific biological targets makes them promising candidates for the development of new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and materials with specific properties . Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-1,2,5-thiadiazole and its derivatives involves interaction with specific molecular targets and pathways. These compounds can inhibit the activity of enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . The exact mechanism depends on the specific derivative and its target. For example, some derivatives may inhibit DNA synthesis, while others may interfere with protein function or signal transduction pathways .

Properties

CAS No.

82878-38-4

Molecular Formula

C2ClFN2S

Molecular Weight

138.6

Purity

95

Origin of Product

United States

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